molecular formula C14H18N2O4 B1324618 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid CAS No. 309943-04-2

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid

Cat. No.: B1324618
CAS No.: 309943-04-2
M. Wt: 278.3 g/mol
InChI Key: VSPIHBDRJRMTKQ-UHFFFAOYSA-N
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Description

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H18N2O4. This compound features a cyclohexyl group, a methylamino group, and a nitrobenzoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the cyclohexyl(methyl)amino group. One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then subjected to a substitution reaction with cyclohexylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-[Cyclohexyl(methyl)amino]-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: 4-[Cyclohexyl(methyl)amino]-3-nitrosobenzoic acid or this compound derivatives.

Scientific Research Applications

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexyl(methyl)amino group may also contribute to the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the nitro and cyclohexyl(methyl)amino groups.

    4-Nitrobenzoic acid: Lacks the cyclohexyl(methyl)amino group.

    Cyclohexylamine: Lacks the benzoic acid and nitro groups.

Uniqueness

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid is unique due to the presence of both the cyclohexyl(methyl)amino and nitro groups on the benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15(11-5-3-2-4-6-11)12-8-7-10(14(17)18)9-13(12)16(19)20/h7-9,11H,2-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPIHBDRJRMTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and N-methylcyclohexylamine (Aldrich 10, 332-2; 796.59 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to return to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The oil was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 5 hours. After evaporation of the solvent, the solution was diluted with water and washed with Et2O. The aqueous layer was acidified to pH 4 with AcOH, extracted with Et2O, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
796.59 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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